![molecular formula C17H23ClN2O B159558 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 129005-99-8](/img/structure/B159558.png)
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane
Übersicht
Beschreibung
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane, commonly known as C7, is a bicyclic compound that belongs to the class of diazabicyclo compounds. It has been widely used in scientific research as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. C7 has been found to exhibit promising therapeutic potential for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Wirkmechanismus
C7 acts as a reversible inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes by binding to the active site of the enzymes. The binding of C7 to the enzymes prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
C7 has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. C7 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, C7 has been found to exhibit anticonvulsant and analgesic activity.
Vorteile Und Einschränkungen Für Laborexperimente
C7 has several advantages for lab experiments. It is a potent inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes, which makes it useful for studying the role of these enzymes in various neurological disorders. C7 is also relatively stable and can be easily synthesized in the lab. However, C7 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. In addition, C7 has a relatively short half-life, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on C7. One direction is to investigate the potential of C7 as a therapeutic agent for the treatment of various neurological disorders. Another direction is to develop more potent and selective inhibitors of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes based on the structure of C7. In addition, the development of new synthetic routes for C7 and its analogs can improve their pharmacokinetic and pharmacodynamic properties. Finally, the use of C7 in combination with other drugs can enhance its therapeutic potential and reduce its side effects.
Wissenschaftliche Forschungsanwendungen
C7 has been extensively used in scientific research as a potent inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes. 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE are enzymes that break down the neurotransmitter acetylcholine in the synaptic cleft, leading to the termination of neurotransmission. The inhibition of these enzymes by C7 leads to an increase in the levels of acetylcholine in the synaptic cleft, which can improve cognitive function and memory. C7 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
129005-99-8 |
|---|---|
Produktname |
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane |
Molekularformel |
C17H23ClN2O |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C17H23ClN2O/c1-12(2)19-8-13-7-14(9-19)11-20(10-13)17(21)15-3-5-16(18)6-4-15/h3-6,12-14H,7-11H2,1-2H3 |
InChI-Schlüssel |
FTABKDGWKNKXQJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl |
Synonyme |
N(1)-isopropyl-N(2)-(4-hydroxybenzoyl)-3,7-diazabicyclo(3.3.1)nonane SAZ VII 22 SAZ-VII-22 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


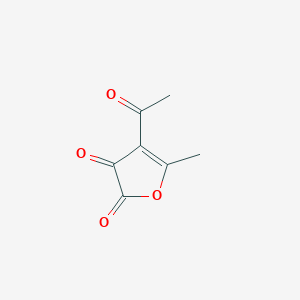
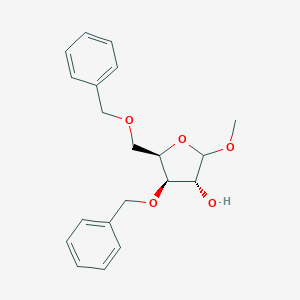
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
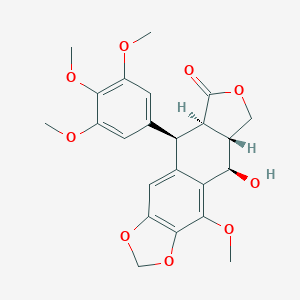
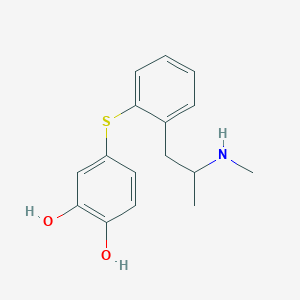
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
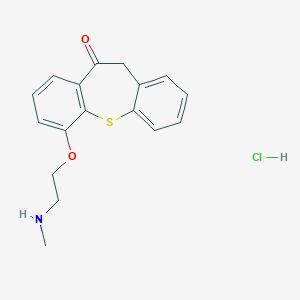
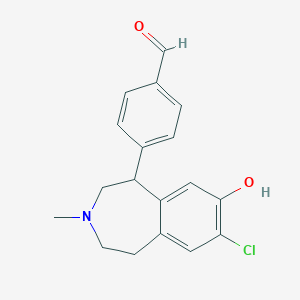

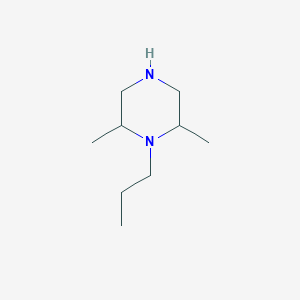
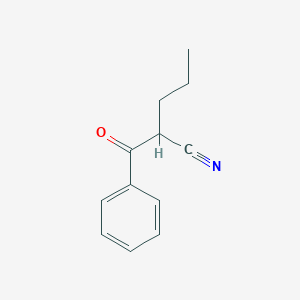

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)